molecular formula C18H14N4OS2 B2444684 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide CAS No. 1207024-40-5

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

Cat. No.: B2444684
CAS No.: 1207024-40-5
M. Wt: 366.46
InChI Key: UADKGZVVXJSETP-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, a benzothiazole moiety, and an acetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Synthesis of the benzothiazole moiety: This can be achieved through the condensation of o-aminothiophenol with a suitable carbonyl compound.

    Formation of the acetamide linkage: The final step involves the coupling of the pyrazole-phenyl intermediate with the benzothiazole derivative using reagents like acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide: can be compared with other compounds containing pyrazole, phenyl, benzothiazole, and acetamide moieties.

  • Examples include N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzothiazol-2-ylthio)acetamide analogs with different substituents on the pyrazole or phenyl rings.

Uniqueness

  • The unique combination of the pyrazole, phenyl, and benzothiazole moieties in this compound might confer specific biological activities or chemical properties that distinguish it from similar compounds.
  • Its specific synthetic route and reaction conditions might also offer advantages in terms of yield, purity, or cost-effectiveness.

Biological Activity

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a synthetic compound with a complex structure that includes a pyrazole ring, a phenyl group, and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4OS2C_{18}H_{14}N_{4}OS_{2}, with a molecular weight of 366.46 g/mol. Its IUPAC name is 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide. The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is likely mediated through interactions with various biological macromolecules such as enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and caspase activation pathways .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole and thiazole moieties have demonstrated significant antimicrobial activities against various pathogens.

Compound MIC (µg/mL) Activity
Compound 7b0.22Strong activity against S. aureus
Compound 100.25Effective against E. coli

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential as therapeutic agents .

Anti-inflammatory Properties

Research has shown that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The compound has been studied for its cytotoxic effects on various cancer cell lines. For example, studies indicate that it can induce apoptosis in hepatoma cells through ROS accumulation and mitochondrial disruption . The following table summarizes findings from various studies:

Cell Line IC50 (µM) Mechanism
HepG2<10ROS-mediated apoptosis
Jurkat (T-cell line)<15Caspase activation

These results demonstrate the compound's potential as an anticancer agent, particularly in targeting malignant cells while sparing normal cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of derivatives similar to this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL, highlighting the potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity in Cancer Cells : In a study focused on hepatoma cells, the compound was shown to induce apoptosis through ROS generation and mitochondrial dysfunction. The research emphasized that the compound selectively targeted cancer cells while exhibiting lower toxicity towards normal hepatic cells .

Properties

CAS No.

1207024-40-5

Molecular Formula

C18H14N4OS2

Molecular Weight

366.46

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-6-1-2-7-16(15)25-18)20-13-5-3-4-12(10-13)14-8-9-19-22-14/h1-10H,11H2,(H,19,22)(H,20,23)

InChI Key

UADKGZVVXJSETP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C4=CC=NN4

solubility

not available

Origin of Product

United States

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